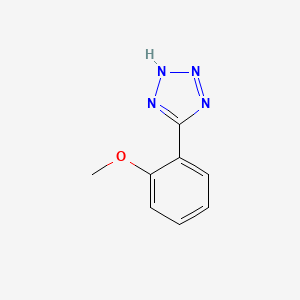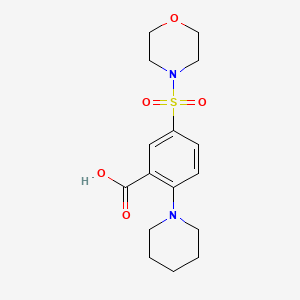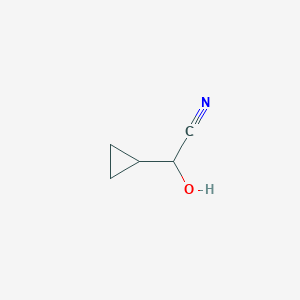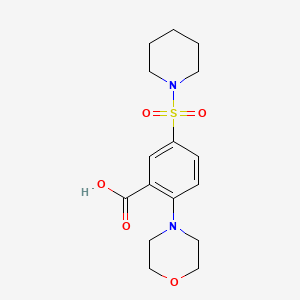
Sodium 4-hydroxyundecanoate
Vue d'ensemble
Description
Sodium 4-hydroxyundecanoate is an organic compound with the molecular formula C₁₁H₂₁NaO₃. It is a sodium salt of 4-hydroxyundecanoic acid and is known for its versatile applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a hydroxyl group and a long carbon chain, making it useful in a range of chemical reactions and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodium 4-hydroxyundecanoate typically involves the esterification of 4-hydroxyundecanoic acid followed by neutralization with sodium hydroxide. The general steps are as follows:
Esterification: 4-hydroxyundecanoic acid is reacted with an alcohol (e.g., methanol) in the presence of an acid catalyst (e.g., sulfuric acid) to form the corresponding ester.
Hydrolysis: The ester is then hydrolyzed under basic conditions to yield 4-hydroxyundecanoic acid.
Neutralization: The acid is neutralized with sodium hydroxide to form this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous processes with optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium 4-hydroxyundecanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 4-oxoundecanoate.
Reduction: The compound can be reduced to form 4-hydroxyundecanol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products:
Oxidation: 4-oxoundecanoate
Reduction: 4-hydroxyundecanol
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
Sodium 4-hydroxyundecanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of various chemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Industry: It is used in the formulation of surfactants, emulsifiers, and other industrial chemicals.
Mécanisme D'action
The mechanism by which sodium 4-hydroxyundecanoate exerts its effects depends on its specific application. In biological systems, it may interact with cellular membranes or enzymes, altering their function. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity. The long carbon chain allows for interactions with hydrophobic environments, making it useful in surfactant formulations.
Comparaison Avec Des Composés Similaires
Sodium 4-hydroxyundecanoate can be compared with other similar compounds, such as:
Sodium 4-hydroxydecanoate: Similar structure but with a shorter carbon chain, affecting its physical and chemical properties.
Sodium 4-hydroxydodecanoate: Longer carbon chain, which may enhance its hydrophobic interactions.
Sodium 4-hydroxybutanoate: Much shorter carbon chain, leading to different solubility and reactivity profiles.
Uniqueness: The unique combination of a hydroxyl group and a long carbon chain in this compound provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications.
Propriétés
IUPAC Name |
sodium;4-hydroxyundecanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O3.Na/c1-2-3-4-5-6-7-10(12)8-9-11(13)14;/h10,12H,2-9H2,1H3,(H,13,14);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTLGLGPQXZERV-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(CCC(=O)[O-])O.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NaO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[5-(2-Chloro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid](/img/structure/B3340366.png)



![{[5-(4-chlorophenyl)-4-(2-furylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B3340389.png)





![2-Chloro-N-[4-(4-hexyl-phenyl)-thiazol-2-yl]-acetamide](/img/structure/B3340426.png)



